molecular formula C13H10BF3O3 B13665112 [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid

[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid

Cat. No.: B13665112
M. Wt: 282.02 g/mol
InChI Key: IGTVOTBDRNVLRO-UHFFFAOYSA-N
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Description

[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: This compound can be reduced to form boronic esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on proteins or other biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethoxy group in [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid enhances its reactivity and stability, making it a more versatile reagent in various chemical reactions. This unique structure also allows for specific interactions with biological targets, making it valuable in drug development and other scientific research applications .

Properties

Molecular Formula

C13H10BF3O3

Molecular Weight

282.02 g/mol

IUPAC Name

[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(18)19/h1-8,18-19H

InChI Key

IGTVOTBDRNVLRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O

Origin of Product

United States

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